molecular formula C13H18N4 B2897204 2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine CAS No. 955966-83-3

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine

Cat. No. B2897204
CAS RN: 955966-83-3
M. Wt: 230.315
InChI Key: OTAINLTYVFTSOE-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, also known as PY-3-PY, is an organic compound belonging to the pyrazol-1-yl class of compounds. It is a non-steroidal anti-inflammatory drug (NSAID) and is used in scientific research as a tool to study inflammation and its effects on the body. PY-3-PY has been found to be effective in reducing inflammation and pain in laboratory animals.

Scientific Research Applications

Chemistry and Properties of Pyrazole-Pyridinamine Compounds

2-(3,5-dimethyl-4-propyl-1H-pyrazol-1-yl)-3-pyridinamine, as a chemical entity, shares structural similarities with pyrazole-pyridinamine compounds that have been extensively studied for their versatile chemistry and properties. The fascination with pyrazole and pyridinamine derivatives arises from their broad range of applications, including their roles in forming complexes with unique spectroscopic, structural, magnetic, biological, and electrochemical activities. These compounds are also explored for their potential in unidentified analogues suggesting more areas of interest for scientific research (Boča, Jameson, & Linert, 2011).

Synthesis of Pyranopyrimidine Scaffolds

The pyranopyrimidine core, analogous to structures related to this compound, is pivotal in medicinal and pharmaceutical industries due to its synthetic versatility and bioavailability. The synthesis of such scaffolds, employing hybrid catalysts, showcases the broad applicability of these structures in developing lead molecules for various therapeutic areas (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine as Kinase Inhibitors

The structural motif of pyrazolo[3,4-b]pyridine, closely related to this compound, has been identified as a versatile scaffold for the design of kinase inhibitors. This underscores the significance of pyrazol-pyridinamine derivatives in therapeutic applications, particularly in targeting various kinase-related pathways (Wenglowsky, 2013).

Biological Activities of Pyrazole Derivatives

Pyrazole derivatives, akin to this compound, are recognized for their wide spectrum of biological activities. These include anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV properties, highlighting the therapeutic potential of pyrazole-based compounds (Dar & Shamsuzzaman, 2015).

Pyrazolo[1,5-a]pyrimidine in Drug Discovery

Compounds featuring pyrazolo[1,5-a]pyrimidine scaffolds demonstrate a broad range of medicinal properties, such as anticancer, CNS agents, and anti-infectious activities. This illustrates the crucial role of pyrazole-pyridinamine derivatives in drug discovery and the ongoing need for medicinal chemists to explore this scaffold further (Cherukupalli et al., 2017).

properties

IUPAC Name

2-(3,5-dimethyl-4-propylpyrazol-1-yl)pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-4-6-11-9(2)16-17(10(11)3)13-12(14)7-5-8-15-13/h5,7-8H,4,6,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTAINLTYVFTSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N(N=C1C)C2=C(C=CC=N2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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